
Bis(3-oxohexyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-oxohexyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-oxohexyl)phosphinic acid typically involves the reaction of phosphinic acid derivatives with appropriate organic substrates. One common method is the reaction of phosphinic acid with 3-oxohexyl halides under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-oxohexyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinic acid compounds.
Applications De Recherche Scientifique
Bis(3-oxohexyl)phosphinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Bis(3-oxohexyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can mimic phosphate groups, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Phosphinic Acid: The parent compound with similar reactivity but lacking the 3-oxohexyl groups.
Phosphonic Acid: Contains a similar phosphorus-oxygen framework but with different reactivity and applications.
Phosphine Oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness: Bis(3-oxohexyl)phosphinic acid is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a biochemical tool make it a compound of significant interest in multiple research fields.
Propriétés
Numéro CAS |
140399-76-4 |
|---|---|
Formule moléculaire |
C12H23O4P |
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
bis(3-oxohexyl)phosphinic acid |
InChI |
InChI=1S/C12H23O4P/c1-3-5-11(13)7-9-17(15,16)10-8-12(14)6-4-2/h3-10H2,1-2H3,(H,15,16) |
Clé InChI |
RIGZXKIHRFPLDD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CCP(=O)(CCC(=O)CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


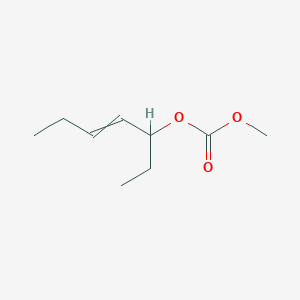
![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
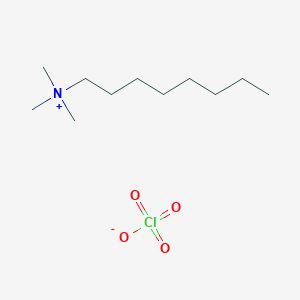
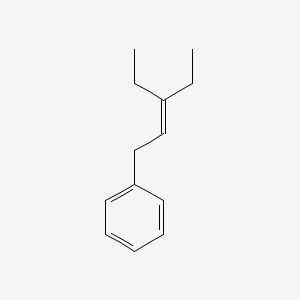
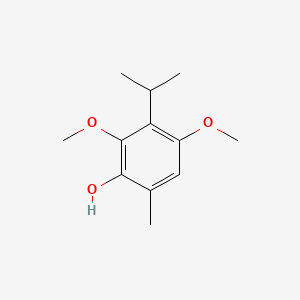
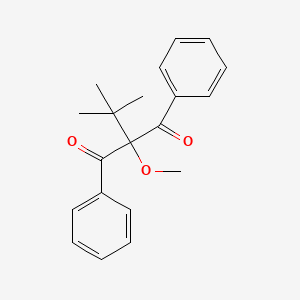
![Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane](/img/structure/B14270594.png)
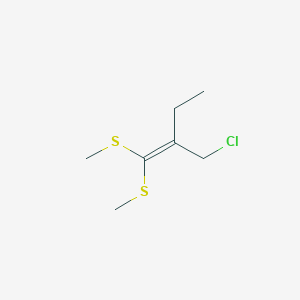
silane](/img/structure/B14270599.png)
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)
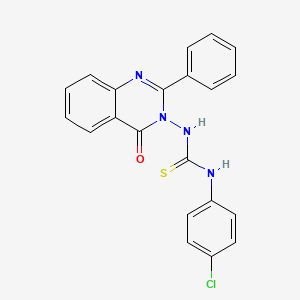
![N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine](/img/structure/B14270615.png)
![4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B14270616.png)
